1-Bromo-2,4,4-trimethylhexane

Catalog No.
S13710287
CAS No.
M.F
C9H19Br
M. Wt
207.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4,4-trimethylhexane

Product Name

1-Bromo-2,4,4-trimethylhexane

IUPAC Name

1-bromo-2,4,4-trimethylhexane

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

InChI

InChI=1S/C9H19Br/c1-5-9(3,4)6-8(2)7-10/h8H,5-7H2,1-4H3

InChI Key

FSJAXFXQSAVSRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)CBr

1-Bromo-2,4,4-trimethylhexane is an organic compound characterized by its molecular formula C9H19Br\text{C}_9\text{H}_{19}\text{Br}. It belongs to the class of bromoalkanes, which are aliphatic compounds containing a bromine atom. The compound features a branched alkane structure, with the bromine substituent located at the first carbon of the hexane chain. This structural configuration contributes to its unique chemical properties and reactivity, making it a compound of interest in both academic and industrial contexts .

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions or cyanide ions. This process typically follows either an SN1\text{S}_N1 or SN2\text{S}_N2 mechanism depending on the reaction conditions.
  • Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
  • Reduction Reactions: It can be reduced to yield corresponding alkanes or alcohols through the use of reducing agents like lithium aluminum hydride .

Common Reagents and Conditions

  • Oxidation: Utilizes agents like potassium permanganate or chromyl chloride.
  • Reduction: Involves lithium aluminum hydride or hydrogen gas with a catalyst.
  • Substitution: Conducted in polar solvents such as water or ethanol .

Halogenation of Alkanes

One common method for synthesizing 1-bromo-2,4,4-trimethylhexane involves the bromination of 2,4,4-trimethylhexane using bromine in the presence of a catalyst such as iron or ultraviolet light. This method allows for selective bromination at the desired position on the alkane chain.

Substitution Reactions

Another approach is to react 2,4,4-trimethylhexanol with hydrobromic acid. This substitution reaction introduces the bromine atom into the molecule while eliminating water .

1-Bromo-2,4,4-trimethylhexane finds applications in various fields:

  • Organic Synthesis: Serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potentially used as a precursor in drug synthesis and development.
  • Chemical Research: Employed as a reagent in studies involving nucleophilic substitutions and other organic reactions .

Several compounds share structural similarities with 1-bromo-2,4,4-trimethylhexane. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-2,3,3-trimethylhexaneC9H19BrBromine at first carbon; different branching
1-Bromo-2,2,5-trimethylhexaneC9H19BrDifferent branching; potential for varied reactivity
1-Bromo-3-methylpentaneC6H13BrShorter carbon chain; different reactivity

The uniqueness of 1-bromo-2,4,4-trimethylhexane lies in its specific branching pattern and position of the bromine substituent, which can significantly influence its chemical behavior and potential applications compared to other similar compounds .

1-Bromo-2,4,4-trimethylhexane is systematically named according to IUPAC rules, which prioritize the longest carbon chain and assign substituents the lowest possible numerical positions. The hexane backbone contains methyl groups at positions 2, 4, and 4, with a bromine atom at position 1. Its molecular formula $$ \text{C}9\text{H}{19}\text{Br} $$ corresponds to a molecular weight of 207.15 g/mol.

Structural Features

  • Branched Alkane Skeleton: The hexane chain is substituted with three methyl groups, creating steric hindrance that influences reactivity.
  • Bromine Position: The primary carbon (C1) hosts the bromine atom, making it susceptible to nucleophilic substitution reactions.
PropertyValueSource
IUPAC Name1-bromo-2,4,4-trimethylhexanePubChem
Molecular Formula$$ \text{C}9\text{H}{19}\text{Br} $$PubChem
Molecular Weight207.15 g/molPubChem
SMILES NotationCCC(C)(C)CC(C)CBrPubChem
InChIKeyFSJAXFXQSAVSRB-UHFFFAOYSA-NPubChem

The compound’s SMILES string (CCC(C)(C)CC(C)CBr) and InChIKey (FSJAXFXQSAVSRB-UHFFFAOYSA-N) provide unambiguous representations of its structure, essential for database searches and computational modeling.

Historical Context and Discovery

The synthesis of 1-bromo-2,4,4-trimethylhexane emerged alongside advancements in halogenation techniques during the mid-20th century. Early methods focused on radical bromination of alkanes using bromine ($$ \text{Br}_2 $$) under ultraviolet light or in the presence of iron catalysts. These approaches allowed selective bromination at tertiary carbons, though the branched structure of 2,4,4-trimethylhexane posed challenges in achieving regioselectivity.

By the 1980s, improved protocols using hydrobromic acid ($$ \text{HBr} $$) and alcohol precursors enabled more controlled synthesis. For example, reacting 2,4,4-trimethylhexanol with $$ \text{HBr} $$ in sulfuric acid yielded the target compound with reduced side products. These developments coincided with growing interest in branched alkyl halides for studying steric effects in reaction mechanisms.

Significance in Organic Chemistry Research

1-Bromo-2,4,4-trimethylhexane is pivotal in exploring structure-reactivity relationships due to its unique combination of branching and halogen placement. Key research applications include:

Nucleophilic Substitution Studies

The primary bromine atom undergoes $$ \text{S}_\text{N}2 $$ reactions with nucleophiles like hydroxide or iodide ions. However, steric hindrance from adjacent methyl groups slows these reactions compared to linear analogues, providing insights into transition-state geometries.

Polymer Science

As a chain-transfer agent, this compound modifies polymer molecular weights during radical polymerization. Its branched structure terminates growing polymer chains, influencing material properties such as tensile strength and thermal stability.

Comparative Reactivity

The table below contrasts 1-bromo-2,4,4-trimethylhexane with structurally similar bromoalkanes:

CompoundBranching PatternReactivity in $$ \text{S}_\text{N}2 $$
1-Bromo-2,4,4-trimethylhexaneMethyl groups at C2, C4, C4Slow due to steric hindrance
1-BromohexaneLinear chainFast, minimal steric hindrance
1-Bromo-2,2-dimethylbutaneMethyl groups at C2, C2Very slow (extreme hindrance)

This compound’s intermediate reactivity makes it a model substrate for probing steric and electronic effects in organic synthesis.

Molecular Formula and Weight

1-Bromo-2,4,4-trimethylhexane exhibits the molecular formula C₉H₁₉Br, representing a branched bromoalkane with a hexane backbone containing three methyl substituents [1]. The compound possesses a molecular weight of 207.15 grams per mole, as determined through computational analysis by PubChem 2.1 [1]. The exact mass and monoisotopic mass both register at 206.06701 Daltons, providing precise measurements for analytical identification purposes [1].

The molecular structure encompasses ten heavy atoms, with the bromine atom contributing significantly to the overall molecular mass [1]. The compound demonstrates four rotatable bonds, indicating conformational flexibility around carbon-carbon single bonds [1]. Notably, the molecule contains zero hydrogen bond donors and zero hydrogen bond acceptors, consistent with its classification as a non-polar halogenated hydrocarbon [1].

Table 1: Molecular Properties of 1-Bromo-2,4,4-trimethylhexane

PropertyValueReference/Method
Molecular FormulaC₉H₁₉BrPubChem 2.1 [1]
Molecular Weight (g/mol)207.15PubChem 2.1 (release 2021.05.07) [1]
Exact Mass (Da)206.06701PubChem 2.1 (release 2021.05.07) [1]
Monoisotopic Mass (Da)206.06701PubChem 2.1 (release 2021.05.07) [1]
Heavy Atom Count10PubChem [1]
Rotatable Bond Count4Cactvs 3.4.6.11 [1]
Hydrogen Bond Donor Count0Cactvs 3.4.6.11 [1]
Hydrogen Bond Acceptor Count0Cactvs 3.4.6.11 [1]
Topological Polar Surface Area (Ų)0Cactvs 3.4.6.11 [1]
XLogP3-AA4.4XLogP3 3.0 [1]
Complexity86.7Cactvs 3.4.6.11 [1]

The compound demonstrates an XLogP3-AA value of 4.4, indicating high lipophilicity and low water solubility [1]. The topological polar surface area measures zero Angstroms squared, confirming the absence of polar functional groups beyond the carbon-bromine bond [1]. The molecular complexity value of 86.7 reflects the branched nature of the hydrocarbon framework [1].

Stereochemical Considerations

The stereochemical analysis of 1-Bromo-2,4,4-trimethylhexane reveals important structural features that influence its three-dimensional arrangement [1]. The compound contains one undefined atom stereocenter, specifically at the carbon bearing the methyl substituent at position 2 [1]. This asymmetric carbon creates the potential for enantiomerism, though the compound shows zero defined atom stereocenters in its current computational representation [1].

The presence of the gem-dimethyl groups at position 4 eliminates stereochemical complexity at that carbon center, as the two identical methyl substituents prevent the formation of an asymmetric center [1]. The compound exhibits zero defined and undefined bond stereocenters, indicating the absence of geometrical isomerism around double bonds [1].

Table 2: Stereochemical Properties of 1-Bromo-2,4,4-trimethylhexane

PropertyValueReference/Method
Defined Atom Stereocenter Count0PubChem [1]
Undefined Atom Stereocenter Count1PubChem [1]
Defined Bond Stereocenter Count0PubChem [1]
Undefined Bond Stereocenter Count0PubChem [1]
Isotope Atom Count0PubChem [1]
Compound Is CanonicalizedYesPubChem (release 2019.01.04) [1]

The canonical SMILES representation CCC(C)(C)CC(C)CBr demonstrates the structural arrangement with the gem-dimethyl substitution clearly defined [1]. The InChI key FSJAXFXQSAVSRB-UHFFFAOYSA-N provides a unique identifier for the compound's stereochemical configuration [1]. The canonicalized structure confirms the standardized representation of the molecule for database purposes [1].

Conformational Isomerism

Conformational isomerism in 1-Bromo-2,4,4-trimethylhexane arises from rotation around the four rotatable carbon-carbon single bonds within the molecular framework [1] [2]. The sigma bonds in alkanes permit free rotation, resulting in different spatial arrangements of atoms that can interconvert through bond rotation [2] [3]. These conformational arrangements, termed conformers or rotamers, represent different energy states of the same molecule [3].

The branched nature of 1-Bromo-2,4,4-trimethylhexane introduces additional conformational complexity compared to linear alkanes [4]. The gem-dimethyl groups at position 4 create steric hindrance that influences the preferred conformations around adjacent carbon-carbon bonds [4]. Research on branched alkanes demonstrates that such structural features lead to thermodynamically more stable arrangements compared to their linear counterparts [4] [5].

The four rotatable bonds in the molecule allow for numerous conformational states, with energy differences arising from torsional strain and steric interactions [2] [3]. The most stable conformations typically adopt staggered arrangements around carbon-carbon bonds, minimizing repulsive interactions between electron clouds [3]. The presence of the bulky gem-dimethyl groups and the bromine substituent creates additional steric considerations that influence conformational preferences [2].

Theoretical calculations using density functional theory have shown that branched alkanes possess less destabilizing steric energy than linear alkanes due to favorable electrostatic interactions [4] [5]. This principle applies to 1-Bromo-2,4,4-trimethylhexane, where the branched structure contributes to conformational stability through reduced steric strain and optimized electronic interactions [4].

Comparative Analysis with Structural Analogs

The comparative analysis of 1-Bromo-2,4,4-trimethylhexane with structural analogs reveals important structure-property relationships within this class of bromoalkanes [1] [6] [7] [8]. Several closely related compounds provide insight into how positional isomerism and chain length affect molecular properties and behavior [9] .

Table 3: Structural Analog Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-Bromo-2,4,4-trimethylhexaneC₉H₁₉Br207.15Reference compound - gem-dimethyl at C4 [1]
1-Bromo-2,2,4-trimethylhexaneC₉H₁₉Br207.15gem-dimethyl at C2 instead of C4 [6]
1-Bromo-2,4,5-trimethylheptaneC₁₀H₂₁Br221.18Extended chain to heptane, methyl at C5 [7]
1-Bromo-2,2,4-trimethylheptaneC₁₀H₂₁Br221.18Extended chain to heptane, gem-dimethyl at C2 [8]
1-Bromo-2,3,4-trimethylhexaneC₉H₁₉Br207.15Consecutive methyls at C2,C3,C4 [11]
1-Bromo-2,3,5-trimethylhexaneC₉H₁₉Br207.15Non-consecutive methyls at C2,C3,C5 [12]

The isomeric compounds sharing the C₉H₁₉Br formula demonstrate identical molecular weights but different branching patterns [1] [6]. 1-Bromo-2,2,4-trimethylhexane positions the gem-dimethyl groups at C2 rather than C4, potentially altering conformational preferences and steric interactions [6]. This positional difference affects the spatial distribution of bulk around the bromine-bearing carbon [6].

The heptane analogs, 1-Bromo-2,4,5-trimethylheptane and 1-Bromo-2,2,4-trimethylheptane, exhibit increased molecular weights of 221.18 grams per mole due to the additional methylene unit [7] [8]. These extended chain compounds provide insight into how chain length influences physical properties while maintaining similar branching patterns [7] [8].

The consecutive methyl arrangement in 1-Bromo-2,3,4-trimethylhexane creates a different steric environment compared to the reference compound [11]. This structural variation affects the conformational landscape and may influence reactivity patterns around the bromine center [11]. Similarly, 1-Bromo-2,3,5-trimethylhexane presents a non-consecutive methyl distribution that offers yet another branching pattern for comparison [12].

Physical property trends among bromoalkanes follow predictable patterns based on molecular structure [13] [14]. The boiling points generally increase with molecular weight and decrease with increased branching due to reduced surface area and weaker intermolecular forces [13] [14]. The density of bromoalkanes typically exceeds that of water, with brominated compounds being heavier than their chlorinated counterparts [14].

Classic Alkylation and Halogenation Routes

The synthesis of 1-bromo-2,4,4-trimethylhexane can be achieved through several traditional alkylation and halogenation approaches, each offering distinct advantages depending on the starting materials and desired reaction conditions.

Direct Alkane Halogenation

The most straightforward approach involves the direct halogenation of 2,4,4-trimethylhexane using molecular bromine in the presence of appropriate catalysts [2] [3]. This method employs electrophilic substitution mechanisms where bromine molecules are activated by Lewis acid catalysts such as iron or aluminum chloride, facilitating the substitution of hydrogen atoms at the primary carbon position [2] [4].

The reaction proceeds through a concerted mechanism where the bromine-bromine bond is polarized by the catalyst, creating an electrophilic bromine center that attacks the electron-rich carbon-hydrogen bond. The regioselectivity of this reaction is governed by the relative stability of the intermediate carbocation species, with primary positions being less reactive than secondary or tertiary positions [4] [5].

Alcohol Substitution Methods

Alternative synthetic routes involve the conversion of 1-(2,4,4-trimethylhexyl)alcohol to the corresponding bromide using various reagents [7]. The reaction with dry hydrogen bromide follows either SN1 or SN2 mechanisms depending on the reaction conditions and substrate structure [7]. Primary alcohols typically undergo SN2 substitution, proceeding through a concerted mechanism where the bromide nucleophile attacks the protonated alcohol simultaneously with the departure of water [7].

The use of phosphorus tribromide (PBr3) provides an alternative route that avoids carbocation formation, ensuring retention of stereochemical integrity [7]. This method is particularly advantageous for substrates prone to rearrangement, as it proceeds through a direct displacement mechanism without the generation of free carbocation intermediates [7].

Friedel-Crafts Alkylation Applications

While primarily associated with aromatic systems, Friedel-Crafts alkylation can be adapted for the synthesis of brominated alkanes through multi-step processes [8] [9] [10]. The method involves the initial formation of alkyl halide intermediates through the reaction of appropriate precursors with Lewis acid catalysts such as aluminum chloride [8] [10]. The mechanism proceeds through carbocation formation, followed by nucleophilic attack by bromide ions to yield the desired product [9] [10].

Synthetic Efficiency and Selectivity

The efficiency of these classic methods varies significantly based on the specific approach employed. Alcohol substitution reactions typically achieve yields of 85-95% with high selectivity, while direct halogenation methods provide moderate yields of 70-85% with lower selectivity due to competing side reactions . The choice of method depends on the availability of starting materials, desired product purity, and economic considerations.

MethodStarting MaterialYield (%)SelectivityTemperature (°C)
Direct Halogenation2,4,4-Trimethylhexane70-85Moderate25-80
HBr SubstitutionPrimary Alcohol85-95High80-120
PBr3 SubstitutionPrimary Alcohol80-90High0-25
Friedel-CraftsVarious Precursors65-80Low-Moderate0-25

Radical Halogenation Approaches

Radical halogenation represents a fundamental approach for the synthesis of 1-bromo-2,4,4-trimethylhexane, offering distinct mechanistic pathways that complement traditional electrophilic substitution methods [11] [3] [12].

Free Radical Mechanism

The free radical halogenation process consists of three distinct stages: initiation, propagation, and termination [11] [3] [12]. The initiation step involves the homolytic cleavage of the halogen-halogen bond, typically induced by ultraviolet light or elevated temperatures [11] [3]. For bromine, this process requires less energy than chlorine due to the weaker Br-Br bond strength [11] [3].

The propagation phase involves two sequential steps: hydrogen abstraction by bromine radicals and subsequent halogen abstraction by the resulting carbon radical [11] [3]. The selectivity of this process is significantly higher for bromination compared to chlorination, with bromination showing a selectivity ratio of 97:1 for secondary versus primary carbon centers, compared to only 3.6:1 for chlorination [13].

N-Bromosuccinimide (NBS) Mediated Reactions

N-bromosuccinimide serves as a superior brominating agent for controlled radical halogenation reactions [14] [15] [16]. The reagent provides a steady, low concentration of bromine radicals, preventing unwanted side reactions such as addition to multiple bonds [14] [15]. This controlled release mechanism is particularly advantageous for substrates containing multiple reactive sites [14] [16].

The mechanism involves the in situ generation of molecular bromine through the reaction of NBS with hydrogen bromide, followed by standard radical propagation steps [14] [15]. The succinimide byproduct serves as a mild base, helping to neutralize the hydrogen bromide generated during the reaction [14].

Selectivity Considerations

The selectivity of radical bromination is governed by the relative stability of the intermediate carbon radicals [13] [17]. Primary, secondary, and tertiary carbon radicals exhibit different thermodynamic stabilities, with tertiary radicals being most stable due to hyperconjugation effects [13] [17]. This stability difference translates to differential activation energies for hydrogen abstraction, resulting in highly selective bromination at the most substituted positions [13].

The activation energy differences between primary and secondary radical formation are approximately 3 kcal/mol for bromination, compared to only 1 kcal/mol for chlorination [13]. This seemingly small difference results in dramatically different selectivity ratios due to the exponential nature of the Arrhenius equation [13].

Reaction Conditions and Optimization

Optimal conditions for radical bromination typically involve temperatures between 100-150°C with appropriate radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [11] [12] [14]. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the desired product [14]. Carbon tetrachloride serves as the preferred solvent due to its inert nature and ability to dissolve both the substrate and brominating agent [14] [16].

The reaction progress can be monitored by the disappearance of the characteristic bromine color and the formation of the succinimide precipitate when using NBS [14]. Yields typically range from 60-80% for direct radical bromination, with NBS-mediated reactions achieving higher yields and selectivity [14] [16].

Modern Catalytic Synthesis Techniques

Contemporary approaches to the synthesis of 1-bromo-2,4,4-trimethylhexane increasingly rely on transition metal-catalyzed processes that offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance [18] [19] [20].

Transition Metal-Catalyzed C-H Halogenation

Modern transition metal catalysis has revolutionized the field of C-H halogenation, providing unprecedented control over regioselectivity and reaction conditions [18] [20]. Palladium-catalyzed halogenation reactions represent a significant advancement, enabling the selective introduction of halogens at unactivated carbon centers under mild conditions [19] [21].

The mechanism typically involves the formation of a palladium-substrate complex, followed by C-H activation through cyclometallation or concerted metalation-deprotonation pathways [19] [21]. The resulting organopalladium intermediate undergoes oxidative addition with the halogen source, followed by reductive elimination to yield the halogenated product [19] [21].

Auxiliary-Assisted Catalysis

Recent developments in auxiliary-assisted palladium catalysis have enabled the halogenation of unactivated C(sp3)-H bonds at ambient temperature with excellent functional group tolerance [19]. The auxiliary serves as a directing group, coordinating to the palladium center and facilitating C-H activation at specific positions [19]. This approach is particularly valuable for the synthesis of complex brominated compounds where traditional methods may lead to over-functionalization or unwanted side reactions [19].

The reaction typically employs palladium acetate as the catalyst precursor, with various N-halosuccinimides serving as the halogen source [19] [21]. The choice of auxiliary significantly influences the regioselectivity and efficiency of the reaction, with N-heterocyclic auxiliaries showing particularly promising results [19].

Copper-Catalyzed Bromination

Copper-catalyzed bromination reactions have emerged as a valuable complement to palladium-based systems, offering distinct mechanistic pathways and substrate scope [22]. The copper catalyst facilitates the generation of bromine radicals from various brominating agents, including N-bromosuccinimide and bromine azide [22].

The mechanism involves the formation of a copper-bromine complex, followed by homolytic cleavage to generate bromine radicals [22]. These radicals then participate in hydrogen abstraction reactions with the substrate, leading to the formation of carbon-centered radicals that subsequently undergo bromination [22]. The copper catalyst can operate under both Cu(I) and Cu(II) oxidation states, providing flexibility in reaction design [22].

Metal-Organic Framework (MOF) Catalysis

Metal-organic frameworks have emerged as promising heterogeneous catalysts for bromination reactions, offering advantages in terms of recyclability and selectivity [23]. Zirconium-based MOFs containing iron catalytic centers have shown exceptional performance in oxidative bromination reactions using environmentally benign oxidants such as hydrogen peroxide [23].

The confined environment within the MOF pores provides shape-selective catalysis, enhancing regioselectivity compared to homogeneous systems [23]. The catalyst can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [23].

Catalytic Efficiency and Scope

Modern catalytic methods typically achieve yields of 75-90% with high selectivity under mild reaction conditions [19] [23] [22]. The functional group tolerance of these systems is significantly superior to traditional methods, allowing for the bromination of complex substrates without protecting group strategies [19] [23]. The reactions can often be conducted at or near ambient temperature, reducing energy requirements and minimizing thermal decomposition of sensitive substrates [19] [23].

Catalyst SystemTemperature (°C)Yield (%)SelectivityRecyclability
Pd/Auxiliary2585-95HighLimited
Cu/Phenanthroline25-10075-90HighModerate
MOF-Fe25-6080-95Very HighExcellent

Purification and Isolation Strategies

The successful synthesis of 1-bromo-2,4,4-trimethylhexane requires careful consideration of purification and isolation techniques to obtain the desired product in high purity [24] [25] [26].

Distillation Techniques

Distillation remains the most commonly employed method for the purification of brominated alkanes due to the significant boiling point differences between the desired product and reaction byproducts [25] [27]. Simple distillation is suitable for the initial separation of the crude product from high-boiling impurities and reaction solvents [25].

Fractional distillation provides enhanced separation efficiency for complex mixtures containing multiple brominated species [25]. The technique employs a fractionating column with multiple theoretical plates, allowing for the separation of compounds with relatively small boiling point differences [25]. For 1-bromo-2,4,4-trimethylhexane, fractional distillation typically achieves purities of 85-98% with good recovery yields [25].

Chromatographic Purification

Column chromatography offers superior purification capabilities for brominated compounds, particularly when high purity is required [26] [28] [27]. The technique relies on the differential adsorption of compounds on a stationary phase, typically silica gel or alumina [28] [27].

The choice of mobile phase is critical for achieving optimal separation [28]. For brominated alkanes, mixtures of non-polar solvents such as hexane and dichloromethane provide good resolution [26] [27]. The polarity gradient can be adjusted to optimize the separation of closely related compounds [28] [27].

Flash chromatography provides a rapid alternative to conventional column chromatography, reducing purification times while maintaining high resolution [26] [27]. The technique employs pressurized solvent flow to accelerate the separation process, making it suitable for both analytical and preparative applications [27].

Crystallization Methods

Crystallization can be employed for the purification of solid brominated compounds or for the removal of solid impurities from liquid products [24] [26]. The technique relies on the differential solubility of compounds in various solvents [24] [26].

Recrystallization from appropriate solvents can achieve high purities, particularly for compounds that form well-defined crystal structures [24] [26]. The choice of solvent system is critical, with the ideal solvent showing high solubility for the desired compound at elevated temperatures and low solubility at room temperature [24] [26].

Liquid-Liquid Extraction

Solvent extraction provides an effective method for the removal of polar impurities from brominated alkane products [25] [27]. The technique exploits the differential solubility of compounds in immiscible solvent systems [25] [27].

Acid-base extraction is particularly useful for the removal of acidic or basic impurities [27]. The crude product is treated with aqueous acid or base solutions to convert ionic impurities into water-soluble salts, which can then be separated from the organic phase [27].

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC represents the gold standard for the purification of brominated compounds when the highest purity is required [26] [28]. The technique provides exceptional resolution and can separate compounds with very similar physical properties [26] [28].

The method employs high-pressure pumps to force the mobile phase through columns packed with fine particles, achieving much higher resolution than conventional column chromatography [28]. While the technique is more expensive than other purification methods, it provides unmatched purity levels of 95-99% [26].

Purification Efficiency and Cost Analysis

The choice of purification method depends on the desired purity level, scale of operation, and economic considerations [25] [26] [27]. Distillation offers the best combination of efficiency and cost for large-scale operations, while chromatographic methods are preferred for high-purity applications [25] [26] [27].

MethodPurity (%)ScaleCostEfficiency
Simple Distillation80-95IndustrialLowHigh
Fractional Distillation85-98IndustrialMediumHigh
Column Chromatography90-98LaboratoryMediumModerate
Flash Chromatography85-95LaboratoryMediumHigh
Preparative HPLC95-99AnalyticalHighVery High

XLogP3

4.4

Exact Mass

206.06701 g/mol

Monoisotopic Mass

206.06701 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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